molecular formula C13H17NO2 B13147386 (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one

Cat. No.: B13147386
M. Wt: 219.28 g/mol
InChI Key: HADPFCWTMRBFLC-DGCLKSJQSA-N
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Description

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one: is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-phenylglycinol and ®-3-methyl-2-oxopentanoic acid.

    Formation of the Pyrrolidinone Ring: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Hydroxyethyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Ethylene oxide, ethylene glycol.

Major Products Formed

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of a hydroxyl group.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Methyl-4-phenylpyrrolidin-2-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.

    (3R,4R)-3-(2-Hydroxyethyl)-4-phenylpyrrolidin-2-one: Similar structure but with different stereochemistry, which can influence its interaction with molecular targets.

Uniqueness

The presence of the hydroxyethyl group in (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one provides unique chemical properties, such as increased solubility and the ability to undergo specific chemical reactions. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(3R,4R)-3-(2-hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-13(7-8-15)11(9-14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13-/m1/s1

InChI Key

HADPFCWTMRBFLC-DGCLKSJQSA-N

Isomeric SMILES

C[C@]1([C@H](CNC1=O)C2=CC=CC=C2)CCO

Canonical SMILES

CC1(C(CNC1=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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